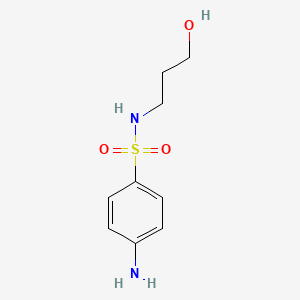
4-amino-N-(3-hydroxypropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-(3-hydroxypropyl)benzenesulfonamide is an organic compound with the molecular formula C9H14N2O3S. It is a derivative of benzenesulfonamide, characterized by the presence of an amino group and a hydroxypropyl group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(3-hydroxypropyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzenesulfonamide attacks the electrophilic carbon of 3-chloropropanol, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
4-amino-N-(3-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 4-amino-N-(3-oxopropyl)benzenesulfonamide.
Reduction: Formation of this compound from its nitro precursor.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-amino-N-(3-hydroxypropyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-amino-N-(3-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma or the inhibition of tumor growth in cancer .
Comparación Con Compuestos Similares
Similar Compounds
- 4-amino-N-(3-methoxypropyl)benzenesulfonamide
- 4-amino-N,N-dimethyl-benzenesulfonamide
- 4-amino-N-(2-furylmethyl)benzenesulfonamide
- 4-amino-N-{4-[(4-methoxybenzyl)amino]phenyl}benzenesulfonamide
Uniqueness
4-amino-N-(3-hydroxypropyl)benzenesulfonamide is unique due to the presence of the hydroxypropyl group, which imparts specific chemical and biological properties. This functional group can enhance the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .
Propiedades
Fórmula molecular |
C9H14N2O3S |
|---|---|
Peso molecular |
230.29 g/mol |
Nombre IUPAC |
4-amino-N-(3-hydroxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C9H14N2O3S/c10-8-2-4-9(5-3-8)15(13,14)11-6-1-7-12/h2-5,11-12H,1,6-7,10H2 |
Clave InChI |
OBZYLNVHYMRKLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine](/img/structure/B13988993.png)
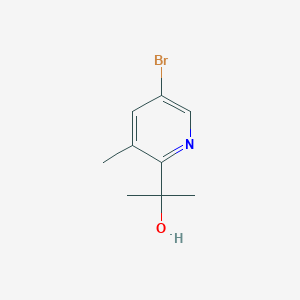
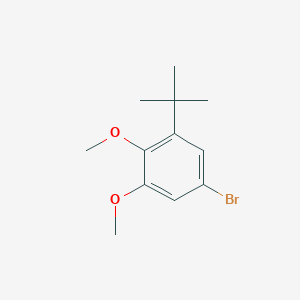

![2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B13989020.png)
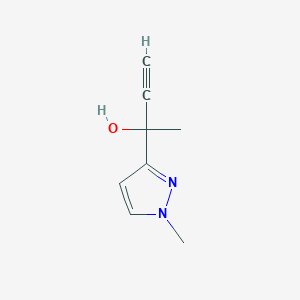
![4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B13989027.png)
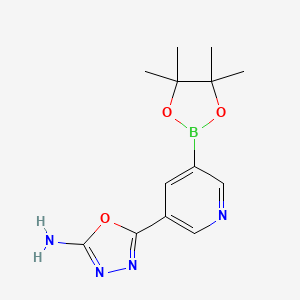

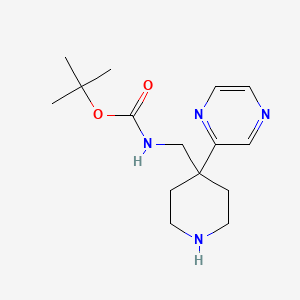
![Methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13989065.png)
![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)
![4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13989081.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13989083.png)
